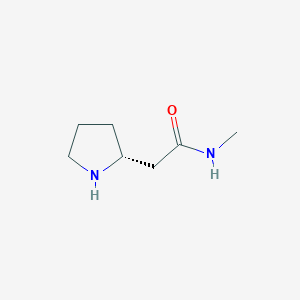![molecular formula C7H8ClNO2S B13493335 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13493335.png)
4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride typically involves the functional thieno-annulation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester, followed by hydrolysis of ester groups . Another method involves the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with various acyl chlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of KDM1A and LSD1 demethylases, which are targets in oncology.
Materials Science: The compound is used in the synthesis of conjugated polymers for photovoltaic applications.
Biological Research: It is investigated for its role in regulating gene transcription through the inhibition of histone demethylation.
Mecanismo De Acción
The mechanism of action of 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as KDM1A and LSD1 demethylases. These enzymes regulate DNA methylation, and their inhibition can lead to changes in gene expression, which is particularly relevant in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride
- 5-(tert-butoxycarbonyl)-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
Uniqueness
4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to inhibit specific demethylases makes it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C7H8ClNO2S |
|---|---|
Peso molecular |
205.66 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2S.ClH/c9-7(10)5-1-4-2-8-3-6(4)11-5;/h1,8H,2-3H2,(H,9,10);1H |
Clave InChI |
UCMBRFLUVIVVRP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)SC(=C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide](/img/structure/B13493324.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B13493327.png)
![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)

![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
